7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine
CAS No.:
Cat. No.: VC17555654
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N4 |
|---|---|
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 7-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C8H10N4/c1-6(2)7-3-8-11-9-5-12(8)10-4-7/h3-6H,1-2H3 |
| Standard InChI Key | UKLVMBKQJPJWBY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC2=NN=CN2N=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
7-Isopropyl- triazolo[4,3-b]pyridazine (IUPAC name: 7-propan-2-yl- triazolo[4,3-b]pyridazine) has the molecular formula C₈H₁₀N₄ and a molecular weight of 162.19 g/mol. Its structure comprises a pyridazine ring fused to a 1,2,4-triazole moiety, with an isopropyl group (-CH(CH₃)₂) attached at position 7 (Figure 1). The compound’s canonical SMILES string, CC(C)C1=CC2=NN=CN2N=C1, and InChIKey, UKLVMBKQJPJWBY-UHFFFAOYSA-N, provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₄ |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 7-propan-2-yl-[1, triazolo[4,3-b]pyridazine |
| SMILES | CC(C)C1=CC2=NN=CN2N=C1 |
| InChIKey | UKLVMBKQJPJWBY-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
General Synthetic Strategies
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Cyclization | Hydrazine, RCOCl, EtOH, reflux | 3-Hydrazinylpyridazine → Triazolopyridazine core |
| 2 | Alkylation | Isopropyl bromide, K₂CO₃, DMF | 7-Isopropyl-triazolopyridazine |
Challenges and Optimization
The patent literature highlights challenges in achieving regioselective alkylation and maintaining optical purity in similar triazolopyridines . For instance, alkylation reactions may yield positional isomers if the pyridazine ring possesses multiple reactive sites. Catalytic asymmetric synthesis or chiral resolving agents could address enantiomeric excess concerns, though no specific methods are documented for this compound .
Future Directions and Research Gaps
Despite its promising scaffold, 7-isopropyl- triazolo[4,3-b]pyridazine remains understudied. Priority research areas include:
-
Pharmacological Profiling: Broad-spectrum screening against bacterial, fungal, and cancer cell lines.
-
Structural Optimization: Modifying the isopropyl group to enhance bioavailability or target selectivity.
-
Mechanistic Studies: Elucidating interactions with biological targets using X-ray crystallography or molecular docking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume